molecular formula C9H8BrFO3 B2609467 Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate CAS No. 1699470-12-6

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B2609467
CAS No.: 1699470-12-6
M. Wt: 263.062
InChI Key: UGNZWYYUSYFIKO-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a hydroxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-bromo-4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of 2-(2-amino-4-fluorophenyl)-2-hydroxyacetate or 2-(2-thio-4-fluorophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyacetate group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 2-(2-bromo-5-fluorophenyl)acetate
  • Methyl 2-(2-bromo-4-chlorophenyl)acetate

Comparison: Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNZWYYUSYFIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699470-12-6
Record name methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
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